Bienvenue dans la boutique en ligne BenchChem!

Magnesium l-aspartate dihydrate

Magnesium bioavailability Stereoisomer comparison Erythrocyte magnesium

Magnesium L-aspartate dihydrate (CAS 215533-00-9), also designated as L-aspartic acid hemimagnesium salt dihydrate or magnesium bis(L-hydrogenaspartate) dihydrate, is the stoichiometric 2:1 chelate of the L-enantiomer of aspartic acid with Mg²⁺, crystallized as the dihydrate (molecular formula C₈H₁₂MgN₂O₈·2H₂O; MW 324.53 g/mol). It is an organic magnesium salt specifically monographed in the European Pharmacopoeia (Ph.

Molecular Formula C8H18MgN2O10+2
Molecular Weight 326.54 g/mol
CAS No. 215533-00-9
Cat. No. B1459987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMagnesium l-aspartate dihydrate
CAS215533-00-9
Molecular FormulaC8H18MgN2O10+2
Molecular Weight326.54 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)N)C(=O)O.C(C(C(=O)O)N)C(=O)O.O.O.[Mg+2]
InChIInChI=1S/2C4H7NO4.Mg.2H2O/c2*5-2(4(8)9)1-3(6)7;;;/h2*2H,1,5H2,(H,6,7)(H,8,9);;2*1H2/q;;+2;;/t2*2-;;;/m00.../s1
InChIKeyWLAXHZXYTCHQPJ-PXYKVGKMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Magnesium L-Aspartate Dihydrate (CAS 215533-00-9): Procurement-Grade Chemical Identity and Pharmacopoeial Standing


Magnesium L-aspartate dihydrate (CAS 215533-00-9), also designated as L-aspartic acid hemimagnesium salt dihydrate or magnesium bis(L-hydrogenaspartate) dihydrate, is the stoichiometric 2:1 chelate of the L-enantiomer of aspartic acid with Mg²⁺, crystallized as the dihydrate (molecular formula C₈H₁₂MgN₂O₈·2H₂O; MW 324.53 g/mol) . It is an organic magnesium salt specifically monographed in the European Pharmacopoeia (Ph. Eur.) under the title "magnesium aspartate dihydrate," which mandates exclusive L-aspartate stereochemistry and an assay range of 98.0–102.0% on the anhydrous basis [1]. The compound appears as a white or almost white crystalline powder, is freely soluble in water, and carries a defined specific optical rotation of +20.5° to +23.0° (c = 8 in 6 M HCl, anhydrous basis) [2]. These pharmacopoeial identity parameters constitute legally binding quality benchmarks that distinguish it from non-compendial magnesium aspartate grades and racemic or D-stereoisomer preparations.

Why Generic Magnesium Aspartate Substitution Fails: Stereochemistry-Driven Differences in Bioavailability and Pharmacopoeial Conformance for Magnesium L-Aspartate Dihydrate


Procurement decisions that treat all "magnesium aspartate" products as interchangeable disregard two non-negotiable differentiators: stereochemistry and hydration state. The Ph. Eur. monograph for magnesium aspartate dihydrate explicitly requires the L-aspartate enantiomer only [1]; commercial batches of magnesium L-aspartate dihydrate API have been shown to contain D-aspartate at levels of 0.03–0.12%, with the ICH Q3A(R2) guideline triggering impurity qualification above 0.06% (≈1 mg daily D-aspartate intake at the maximum clinical dose of 1.8 g/day) [2]. The D-aspartate enantiomer is not an inert contaminant—it is a known NMDA receptor agonist with neuroexcitatory potential [3]. Substitution of the L-stereoisomer with racemic DL-aspartate or D-aspartate salts demonstrably alters pharmacological outcomes: in a furosemide-induced magnesium deficiency rat model, Mg L-aspartate achieved complete erythrocyte magnesium compensation in 5 days, versus 8 days for Mg D-aspartate and 11 days for Mg DL-aspartate [4]. Hydration state further compounds the issue—the dihydrate, anhydrous, and tetrahydrate forms exhibit different molecular weights (324.5 vs. 288.5 vs. 360.5 g/mol), directly affecting stoichiometric dosing in formulation.

Quantitative Differentiation Evidence: Magnesium L-Aspartate Dihydrate vs. Closest In-Class Analogs and Alternatives


Erythrocyte Magnesium Recovery Kinetics: Mg L-Aspartate vs. Mg D-Aspartate, Mg DL-Aspartate, and Mg L-Glutamate in Furosemide-Induced Deficiency

In a controlled in vivo comparative study, rats with furosemide-induced magnesium deficiency received oral administration of different magnesium salt stereoisomers (50 mg Mg/kg). The time required to achieve complete compensation of erythrocyte magnesium levels was 5 days for Mg L-aspartate, significantly faster than Mg D-aspartate (8 days) and Mg DL-aspartate (11 days). The L-aspartate complex also outperformed the alternative amino acid chelates Mg L-glutamate (10 days) and Mg DL-glutamate (11 days) [1]. This establishes a rank order of Mg L-aspartate > Mg D-aspartate > Mg L-glutamate > Mg DL-aspartate ≈ Mg DL-glutamate for erythrocyte magnesium restoration rate.

Magnesium bioavailability Stereoisomer comparison Erythrocyte magnesium

Antiarrhythmic Therapeutic Index: Mg L-Aspartate vs. Mg D-Aspartate and Mg DL-Aspartate in Aconitine-Induced Arrhythmia Model

In a comparative preclinical study using aconitine-induced arrhythmia in rats, intravenously administered Mg L-aspartate demonstrated a superior antiarrhythmic (therapeutic) ratio (LD₅₀/ED₅₀) compared to both Mg D-aspartate and Mg DL-aspartate. Mg L-aspartate also exhibited higher LD₅₀ (lower acute toxicity) and lower ED₅₀ (greater potency) than the D- and DL-stereoisomer salts [1]. These findings were corroborated in a calcium chloride-induced arrhythmia model, where Mg L-aspartate produced a greater decrease in arrhythmia incidence, a longer time to first arrhythmia onset, a lower percentage of fatalities, and increased survival duration after arrhythmia onset relative to Mg D- and DL-aspartate [1].

Antiarrhythmic activity Therapeutic index Cardiac magnesium

Broad-Spectrum Bioavailability Superiority: Mg L-Aspartate vs. 19 Other Magnesium Salts in Dietary Magnesium Deficiency Model

In a comprehensive comparative study evaluating 12 organic and 8 inorganic magnesium salts in rats fed a magnesium-deficient diet (Mg content 15 mg/kg) for 7 weeks, Mg L-aspartate compensated for magnesium deficit more effectively and faster than all other salts tested, including Mg glycinate, Mg orotate, Mg taurate, Mg lactate, Mg citrate, Mg chloride, Mg sulfate, and Mg oxide [1]. Supplementation was administered at 50 mg Mg/kg body weight. Erythrocyte and plasma Mg levels were measured by spectrophotometry after colour reaction with titanium yellow. The combination of Mg L-aspartate with vitamin B₆ (5 mg/kg) produced statistically significant compensation of magnesium deficit [1].

Magnesium bioavailability ranking Organic vs. inorganic magnesium salts Magnesium deficiency compensation

Human Fractional Absorption: Magnesium Aspartate vs. Magnesium Oxide in Healthy Volunteers

A clinical bioavailability study in normal human volunteers measured fractional absorption of four commercial magnesium preparations via the increment of 24-hour urinary magnesium excretion after administration of approximately 21 mEq/day of each test preparation. Magnesium oxide exhibited relatively poor bioavailability with a fractional absorption of only 4%, whereas magnesium aspartate, magnesium chloride, and magnesium lactate all demonstrated significantly higher and statistically equivalent bioavailability [1]. This study establishes that magnesium aspartate achieves approximately 4× the fractional absorption of magnesium oxide, the most commonly encountered low-cost inorganic magnesium alternative in the procurement market.

Human magnesium bioavailability Fractional absorption Urinary magnesium excretion

Pharmacopoeial Enantiomeric Purity Specification: Ph. Eur. Mg L-Aspartate Dihydrate vs. Non-Compendial Magnesium Aspartate

The Ph. Eur. monograph for magnesium aspartate dihydrate explicitly specifies that the substance must contain the L-aspartate enantiomer only [1]. A dedicated analytical study developed and validated both a chiral capillary zone electrophoresis method with LIF detection and an orthogonal HPLC-fluorescence method to quantify D-aspartate content in commercial magnesium aspartate dihydrate batches and finished drug products. Measured D-aspartate levels ranged from 0.03% to 0.12% across two API batches and three marketed drug products [2]. The ICH Q3A(R2) guideline mandates identification and qualification of any impurity exceeding 0.06% at the maximum daily dose of approximately 1.8 g, corresponding to a daily D-aspartate intake of approximately 1 mg—a toxicologically relevant threshold given the NMDA receptor agonist activity of D-aspartate [3]. Simulations of the synthesis revealed that dissolution of L-aspartic acid at acidic pH values elevates D-aspartate content via racemization, providing a defined process control point for quality assurance [4].

Enantiomeric purity Pharmacopoeial specification Chiral quality control

Aqueous Solubility: Magnesium L-Aspartate Dihydrate vs. Magnesium Oxide and Magnesium Citrate

Magnesium L-aspartate dihydrate is classified as "freely soluble in water" per Ph. Eur. specifications, with reported solubility exceeding 100 g/L . In contrast, magnesium oxide exhibits a water solubility of approximately 6.2 mg/L (0.0062 g/L) at 20°C , representing a >16,000-fold difference. Magnesium citrate, another commonly procured organic magnesium salt, shows approximately 55% solubility in water under standard conditions [1]. This extreme solubility differential has direct consequences for dissolution-limited bioavailability and for the feasibility of formulating liquid dosage forms such as effervescent tablets, oral solutions, and injectable preparations.

Aqueous solubility Magnesium salt comparison Formulation compatibility

Evidence-Backed Application Scenarios for Magnesium L-Aspartate Dihydrate (CAS 215533-00-9) in Scientific and Industrial Procurement


Pharmaceutical Development of Oral Magnesium Repletion Formulations Requiring Ph. Eur. Monograph Compliance

For manufacturers developing oral solid or liquid dosage forms of magnesium supplements intended for the European market, selection of Ph. Eur.-compliant magnesium L-aspartate dihydrate is the only regulatory pathway that satisfies the legally binding monograph specifications for assay (98.0–102.0% on anhydrous basis), enantiomeric purity (L-aspartate exclusively), and specific optical rotation (+20.5° to +23.0°) . The faster erythrocyte magnesium recovery kinetics (5 days to complete compensation vs. 8–11 days for D- and DL-stereoisomers) [1] provide a clinically meaningful efficacy differentiation that can be leveraged in product labeling and competitive positioning.

Parenteral Antiarrhythmic Formulation Development Requiring Favorable Therapeutic Index

The superior antiarrhythmic therapeutic ratio (LD₅₀/ED₅₀) of Mg L-aspartate compared to Mg D- and DL-aspartate, demonstrated in both aconitine-induced and calcium chloride-induced arrhythmia models , makes it the preferred magnesium salt for parenteral formulations targeting cardiac indications. Combined with its freely soluble nature (>100 g/L water solubility) [1], Mg L-aspartate dihydrate enables solution-based injectable dosage forms with a wider safety margin than stereoisomer alternatives.

High-Efficiency Dietary Supplement Formulation Where Bioavailability Ranking Drives Ingredient Selection

In a head-to-head comparison of 20 magnesium salts in a dietary magnesium deficiency model, Mg L-aspartate ranked #1 in efficacy for erythrocyte and plasma magnesium restoration, outperforming commonly marketed alternatives including Mg glycinate, Mg citrate, Mg orotate, and Mg lactate . This quantitative superiority, combined with human clinical data demonstrating equivalent high bioavailability of Mg aspartate alongside Mg chloride and Mg lactate (and substantially exceeding Mg oxide at 4% fractional absorption) [1], provides evidence-based justification for selecting Mg L-aspartate dihydrate as the active ingredient in premium magnesium supplement formulations.

Quality Control Reference Standard Procurement for Enantiomeric Purity Testing

The Ph. Eur. magnesium aspartate dihydrate CRS (Chemical Reference Substance) is the designated reference standard for identity, purity, and enantiomeric composition testing of magnesium aspartate APIs and finished products . Laboratories performing chiral purity analysis per the validated HPLC-fluorescence (OPA/NAC derivatization, LOQ 0.006% D-Asp) or CE-LIF (HP-β-CD chiral selector) methods [1] must procure this specific reference standard to comply with pharmacopoeial testing requirements, as non-compendial reference materials lack certified enantiomeric purity values.

Quote Request

Request a Quote for Magnesium l-aspartate dihydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.